molecular formula C23H28N2O4S B2692637 2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 380544-16-1

2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2692637
CAS RN: 380544-16-1
M. Wt: 428.55
InChI Key: QMDIPDKSNWCMLR-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is related to a class of molecules that have been synthesized and characterized for their potential biological activities and chemical properties. For example, the synthesis and characterization of related compounds have been extensively studied to evaluate their antimicrobial properties and potential as docking studies subjects. The processes involve complex chemical reactions to introduce specific functional groups, enhancing their activity and selectivity towards biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

Research has focused on creating derivatives with potent antimicrobial activities. Novel synthesis approaches have been developed for molecules exhibiting significant antibacterial and antifungal effects. These efforts include exploring different synthetic routes and assessing the biological activities of the synthesized compounds through various evaluation methods (Fuloria, Singh, Yar, & Ali, 2009).

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level. Such studies can predict the binding affinities and modes of action of these compounds, providing valuable insights for drug design and development. This approach helps in identifying promising candidates for further research and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity Profiling

The potential biological activities of these compounds are predicted using computational tools, offering insights into their possible pharmacological properties. This involves analyzing the structure-activity relationship (SAR) and optimizing synthesis conditions to enhance desired activities while minimizing undesired effects. Such studies are foundational in the discovery and development of new therapeutic agents (Chiriapkin, Kodonidi, & Larsky, 2021).

properties

IUPAC Name

2-[[2-(4-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-15-8-10-16(11-9-15)29-14-20(26)25-23-21(18-6-2-3-7-19(18)30-23)22(27)24-13-17-5-4-12-28-17/h8-11,17H,2-7,12-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIPDKSNWCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.